3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one
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Overview
Description
3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one is an organic compound characterized by the presence of a pyrazinone ring substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one typically involves the reaction of 2,4-dichloroaniline with glyoxal in the presence of a base to form the corresponding pyrazine derivative. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Pyrazinone N-oxides
Reduction: Amino derivatives
Substitution: Various substituted pyrazinones
Scientific Research Applications
3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of key enzymes in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)pyrazine
- 2,4-Dichlorophenylpyrazole
- 2,4-Dichlorophenylpyrimidine
Uniqueness
3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of the pyrazinone ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H6Cl2N2O |
---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-7(8(12)5-6)9-10(15)14-4-3-13-9/h1-5H,(H,14,15) |
InChI Key |
NBPPKMCEZZSZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CNC2=O |
Origin of Product |
United States |
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